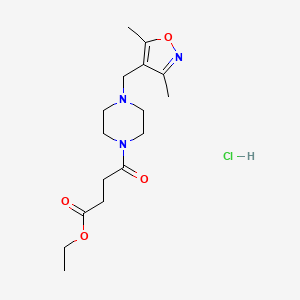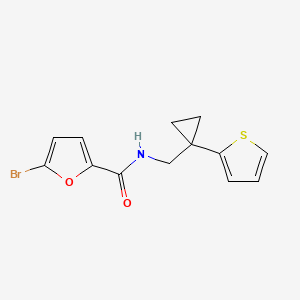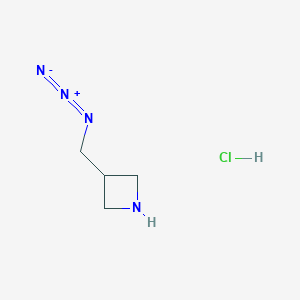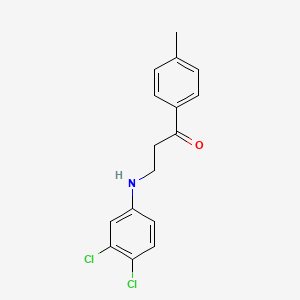
3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone, also known as 3,4-DCAP, is an aniline derivative that is used as a reagent in organic synthesis. It is a versatile reagent that is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. In addition to its use as a reagent, 3,4-DCAP has been studied for its potential use as a therapeutic agent in the treatment of certain diseases.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
One notable application in scientific research is the asymmetric synthesis of chiral intermediates for pharmaceuticals. For instance, asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase exhibits high enantioselectivity. This process is crucial for producing antidepressant drugs, highlighting the compound's role in synthesizing biologically active molecules (Y. Choi et al., 2010).
Materials Science and Polymer Chemistry
Another application is in the field of materials science, where derivatives of similar compounds are used in enhancing the properties of polymers. For example, phloretic acid, a naturally occurring phenolic compound, is used for the elaboration of polybenzoxazine, showing that compounds with phenolic functionalities can significantly impact polymer chemistry (Acerina Trejo-Machin et al., 2017).
Antimicrobial and Cytotoxic Agents
Compounds structurally related to 3-(3,4-Dichloroanilino)-1-(4-methylphenyl)-1-propanone have been synthesized as potential cytotoxic agents, indicating their relevance in developing new therapeutic agents with antimicrobial properties (E. Mete et al., 2007).
Photochemical Studies
Photochemical behavior and reactivity studies of related compounds, such as 4-chloroaniline derivatives, have provided insights into the generation of cations by photolysis, which has implications in understanding molecular reactivity and designing photo-responsive materials (B. Guizzardi et al., 2001).
Synthesis and Properties of Novel Derivatives
Furthermore, research on the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole showcases the potential of related compounds in generating new molecules with promising antimicrobial and cytotoxic activities (M. Noolvi et al., 2014).
Propiedades
IUPAC Name |
3-(3,4-dichloroanilino)-1-(4-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO/c1-11-2-4-12(5-3-11)16(20)8-9-19-13-6-7-14(17)15(18)10-13/h2-7,10,19H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQZNZGAGJLBLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCNC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-(Dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B2787741.png)
![3-[(2,5-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2787743.png)


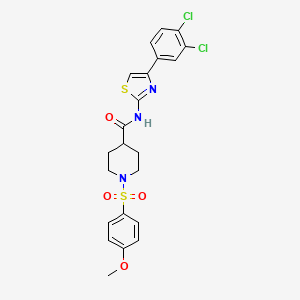
![N-benzyl-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2787752.png)
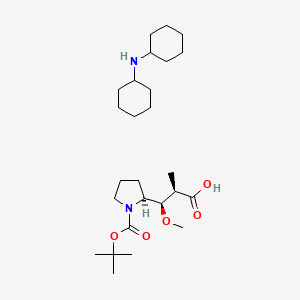
![1-(2,4-dichlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2787754.png)
![3-[[1-(Oxolan-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2787756.png)
